Cas no 2009606-59-9 (2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine)

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine structure
2009606-59-9 structure
商品名:2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine
CAS番号:2009606-59-9
MF:C13H21N3
メガワット:219.325942754745
CID:5961399
PubChem ID:165470711

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine 化学的及び物理的性質

名前と識別子

    • 2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine
    • 2009606-59-9
    • EN300-1076010
    • 2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
    • インチ: 1S/C13H21N3/c1-9-3-4-10(2)13(7-9)12-11(5-6-16-13)14-8-15-12/h8-10,16H,3-7H2,1-2H3,(H,14,15)
    • InChIKey: JWPDLBNQMRYGLA-UHFFFAOYSA-N
    • ほほえんだ: N1CCC2=C(C31CC(C)CCC3C)N=CN2

計算された属性

  • せいみつぶんしりょう: 219.173547683g/mol
  • どういたいしつりょう: 219.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1076010-0.5g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
0.5g
$946.0 2023-10-28
Enamine
EN300-1076010-0.05g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
0.05g
$827.0 2023-10-28
Enamine
EN300-1076010-5.0g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9
5g
$3313.0 2023-06-10
Enamine
EN300-1076010-0.25g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
0.25g
$906.0 2023-10-28
Enamine
EN300-1076010-10g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
10g
$4236.0 2023-10-28
Enamine
EN300-1076010-10.0g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9
10g
$4914.0 2023-06-10
Enamine
EN300-1076010-1.0g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9
1g
$1142.0 2023-06-10
Enamine
EN300-1076010-2.5g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
2.5g
$1931.0 2023-10-28
Enamine
EN300-1076010-1g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
1g
$986.0 2023-10-28
Enamine
EN300-1076010-0.1g
2,5-dimethyl-3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
2009606-59-9 95%
0.1g
$867.0 2023-10-28

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine 関連文献

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridineに関する追加情報

Introduction to 2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine (CAS No. 2009606-59-9)

2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine, identified by its CAS number 2009606-59-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the spirocyclic imidazocpyridine class, a scaffold known for its potential biological activity and versatility in drug design. The presence of multiple heterocyclic rings and a spirocyclic linkage imparts unique physicochemical properties that make it a promising candidate for further exploration in therapeutic applications.

The structure of 2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine features a central spirocyclic core connected to an imidazocpyridine moiety. This arrangement creates a rigid framework that can interact with biological targets in a highly specific manner. The dimethyl substituents at the 2- and 5-positions enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Additionally, the tetrahydrospirocyclohexane ring introduces conformational flexibility, allowing the compound to adopt multiple binding orientations that could be advantageous for enzyme or receptor interactions.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity. The imidazo4,5-cpyridine moiety is particularly noteworthy as it has been identified as a key pharmacophore in several bioactive molecules. Studies have shown that this motif can interact with various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer. The 2,5-dimethyl substitution pattern further fine-tunes the electronic properties of the molecule, making it more suitable for specific interactions with biological systems.

One of the most compelling aspects of 2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine is its potential as a lead compound for drug development. Researchers have been exploring its derivatives to optimize pharmacokinetic properties and target specificity. For instance, modifications to the spirocyclic core or the imidazocpyridine ring have led to compounds with improved solubility and reduced toxicity. These findings align with current trends in medicinal chemistry aimed at developing drugs with minimal side effects and high efficacy.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions and asymmetric hydrogenation have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or catalysts ensures that the desired stereoisomer is obtained without racemization issues. These synthetic strategies are crucial for producing enough material for preclinical studies and eventual clinical trials.

Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of 2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine at both molecular and cellular levels. Molecular docking simulations have been used to predict binding affinities with various biological targets, while quantum mechanical calculations provide insights into electronic structure-property relationships. These computational approaches complement experimental data and accelerate the discovery process by identifying promising derivatives early in the development pipeline.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions such as cancer or neurodegenerative diseases. The unique combination of structural features makes it an intriguing candidate for further exploration in these areas. Additionally, its potential as an antimicrobial agent has not been overlooked; spirocyclic imidazocpyridines have shown promise against resistant bacterial strains due to their ability to disrupt essential cellular processes.

In conclusion,2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine (CAS No. 2009606-59-9) represents a fascinating molecule with significant therapeutic potential. Its complex structure offers opportunities for designing novel drugs with improved efficacy and reduced side effects compared to existing treatments. As research continues into its biological activities, this compound may emerge as a valuable tool in addressing some of today's most challenging medical conditions.

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